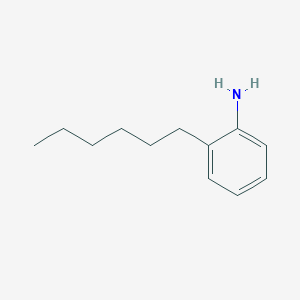

2-Hexylaniline

Description

This compound belongs to a broader class of alkyl-anilines, which are critical intermediates in organic synthesis, pharmaceuticals, and materials science. Its molecular formula is inferred as C₁₂H₁₉N, with a molar mass of approximately 177.29 g/mol (based on structural analogs like 4-n-Hexylaniline) .

Key properties of 2-Hexylaniline include:

- Solubility: High solubility in organic solvents (e.g., toluene, ethers) due to the hydrophobic hexyl chain.

- Synthesis: Typically prepared via Friedel-Crafts alkylation or nucleophilic substitution reactions, though specific protocols are proprietary or derived from known methods for alkyl-anilines .

- Applications: Used in electronic components (e.g., semiconductor precursors) and polymer synthesis .

Propriétés

Formule moléculaire |

C12H19N |

|---|---|

Poids moléculaire |

177.29 g/mol |

Nom IUPAC |

2-hexylaniline |

InChI |

InChI=1S/C12H19N/c1-2-3-4-5-8-11-9-6-7-10-12(11)13/h6-7,9-10H,2-5,8,13H2,1H3 |

Clé InChI |

INTQUWVWUSOJEM-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCC1=CC=CC=C1N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Structural Analogs

2-Hexylaniline is part of a homologous series of ortho-substituted alkyl-anilines , including 2-methylaniline, 2-ethylaniline, and 2-propylaniline. The hexyl chain distinguishes it by conferring enhanced hydrophobicity and steric bulk compared to shorter-chain analogs. Below is a comparative analysis with structurally related compounds:

Table 1: Physical and Chemical Properties of Selected Alkyl-Anilines

Key Observations:

Substitution Position :

- Ortho vs. Para Isomers : this compound (ortho) exhibits greater steric hindrance and lower crystallinity compared to 4-n-Hexylaniline (para), which has a linear structure and higher symmetry .

- Electronic Effects : The ortho-substituted hexyl group in this compound induces moderate electron-donating effects, altering reactivity in electrophilic substitution reactions compared to para isomers .

Alkyl Chain Length: Longer chains (e.g., hexyl vs. methyl) enhance hydrophobicity and reduce aqueous solubility.

Functional Group Variations :

- 2-[(2-Ethylhexyl)oxy]aniline incorporates an ether linkage, increasing polarity compared to this compound. This difference impacts applications in surfactants or liquid crystals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.